
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative with potential applications in various fields of science and industry. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine typically involves the reaction of appropriate pyrimidine precursors with aminomethyl and methoxymethyl groups under controlled conditions. One common method includes the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid followed by treatment with ammonia in ethanol to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or methoxymethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs targeting specific pathways or diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)pyrimidin-4-amine
- 2-(Methoxymethyl)pyrimidin-4-amine
- 4-Amino-2-(methoxymethyl)pyrimidine
Uniqueness
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is unique due to the presence of both aminomethyl and methoxymethyl groups on the pyrimidine ring. This dual substitution pattern enhances its reactivity and potential for diverse chemical transformations compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,2,4,8H2,1H3,(H2,9,10,11) |
InChI Key |
JGCASAFZYSSRPL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C(=N1)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



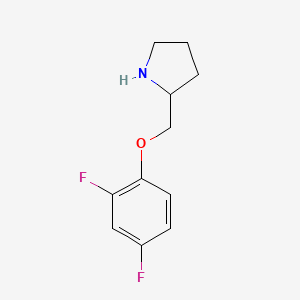
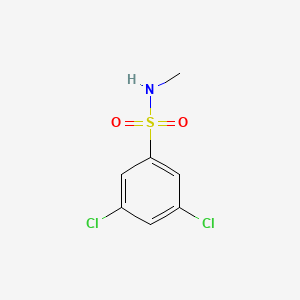

![(1-Methoxypropan-2-YL)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13261610.png)
amine](/img/structure/B13261616.png)
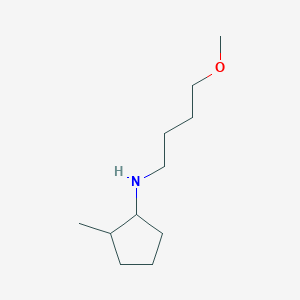
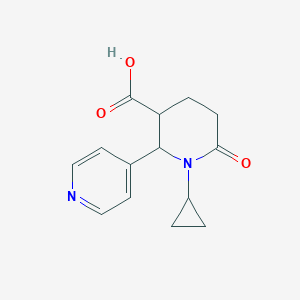
![[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine](/img/structure/B13261641.png)

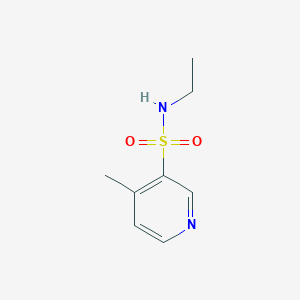
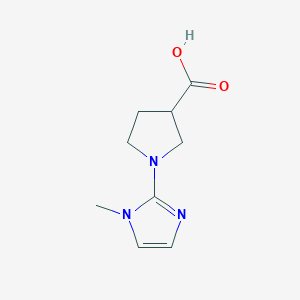

![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
